molecular formula C19H28N2O B7627353 (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone

(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone

Cat. No.: B7627353
M. Wt: 300.4 g/mol
InChI Key: BXDXUORFBNTINO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical to study the effects of cannabinoids on the body.

Mechanism of Action

(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone acts as a potent agonist of the CB1 and CB2 cannabinoid receptors, which are primarily located in the central nervous system and immune system, respectively. It binds to these receptors and activates them, leading to a variety of physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including analgesia, hypothermia, sedation, and tachycardia. It also has anti-inflammatory and neuroprotective properties, and may be useful in the treatment of conditions such as multiple sclerosis and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone in lab experiments is that it is a highly potent and selective agonist of the CB1 and CB2 cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural cannabinoids found in the body.

Future Directions

There are many potential future directions for research involving (3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone, including further studies into its therapeutic applications, its effects on the endocannabinoid system, and its potential as a tool for studying the mechanisms of cannabinoid receptor activation. Additionally, more research is needed to fully understand the long-term effects of this compound on the body and its potential for abuse.

Synthesis Methods

(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone is synthesized by reacting 1-pentyl-3-(1-naphthoyl)indole with 3-(aminomethyl)pyrrolidine in the presence of a Lewis acid catalyst. The resulting product is then purified using column chromatography to yield pure this compound.

Scientific Research Applications

(3-Aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone has been extensively studied for its effects on the endocannabinoid system and its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties, and may be useful in the treatment of conditions such as chronic pain, multiple sclerosis, and epilepsy.

Properties

IUPAC Name

(3-aminopyrrolidin-1-yl)-[1-(4-propan-2-ylphenyl)cyclopentyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O/c1-14(2)15-5-7-16(8-6-15)19(10-3-4-11-19)18(22)21-12-9-17(20)13-21/h5-8,14,17H,3-4,9-13,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDXUORFBNTINO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2(CCCC2)C(=O)N3CCC(C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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